molecular formula C18H28ClNO2 B13764242 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride CAS No. 64037-86-1

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride

Cat. No.: B13764242
CAS No.: 64037-86-1
M. Wt: 325.9 g/mol
InChI Key: JWMYXZOKPZMYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride typically involves multiple steps. One common method starts with the reduction of 1-naphthylamine to 1,2,3,4-tetrahydro-1-naphthylamine. This intermediate is then subjected to N,N-dimethylation, followed by the introduction of the isovaleryl and methoxy groups. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the dimethyl, isovaleryl, and methoxy groups.

    N,N-Dimethyl-1-naphthylamine: Another similar compound that shares the dimethylation but differs in other functional groups.

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-8-isovaleryl-5-methoxy-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

64037-86-1

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

[5-methoxy-8-(3-methylbutanoyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride

InChI

InChI=1S/C18H27NO2.ClH/c1-12(2)11-16(20)13-9-10-17(21-5)14-7-6-8-15(18(13)14)19(3)4;/h9-10,12,15H,6-8,11H2,1-5H3;1H

InChI Key

JWMYXZOKPZMYLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.